Fmoc-Val-Gly-OH

Descripción general

Descripción

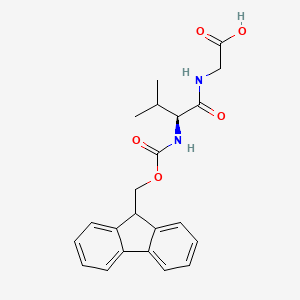

Fmoc-Val-Gly-OH is a dipeptide derivative consisting of L-valine (Val) and glycine (Gly) residues, both protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block for constructing peptide chains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can undergo coupling reactions with other amino acids to form peptides. This is usually facilitated by coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions

Piperidine: Used for deprotection of the Fmoc group.

HBTU or DIC: Used for coupling reactions.

Organic Solvents: Such as DMF and dichloromethane.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-Val-Gly-OH acts as a building block .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Val-Gly-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

- Case Study: In a study analyzing the kinetics of Fmoc removal, Fmoc-Val-OH was used as a model compound to optimize reaction conditions for efficient synthesis . The results indicated that varying the concentration of piperidine in dimethylformamide (DMF) significantly influenced the reaction kinetics, thus providing insights into optimizing synthetic protocols.

Nanotechnology

This compound has been utilized in the functionalization of nanomaterials. It can be attached to nanoparticle surfaces to enhance their properties for various applications, including drug delivery and biosensing.

- Application Example: A study demonstrated the functionalization of TiO2@SiO2 core-shell nanoparticles with Fmoc-Glycine derivatives, including this compound. This modification was crucial for determining the concentration of amino groups on the nanoparticle surface, which is essential for assessing their reactivity and potential applications in catalysis and drug delivery systems .

| Nanoparticle Type | Functionalization Method | Application |

|---|---|---|

| TiO2@SiO2 | This compound attachment | Drug delivery, biosensing |

| Gold nanoparticles | Fmoc-based ligands | Targeted therapy |

Biological Applications

The incorporation of this compound into peptide sequences has implications in biological research, particularly in studying protein interactions and enzyme activity.

- Research Insight: Dipeptides containing valine and glycine have been shown to influence protein folding and stability. By synthesizing peptides with this compound, researchers can investigate these effects systematically, providing valuable data on peptide behavior in biological systems.

Analytical Chemistry

This compound is employed in analytical chemistry for developing methods to quantify amino acid concentrations and assess peptide purity.

- Method Development: The use of UV-visible spectroscopy to analyze the concentration of Fmoc groups on modified nanoparticles allows researchers to determine amino group presence accurately. This method is particularly beneficial for characterizing new materials developed for biomedical applications .

Mecanismo De Acción

The primary mechanism of action for Fmoc-Val-Gly-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₂₂H₂₄N₂O₅

- Molecular Weight : 396.44 g/mol

- CAS Number : 142810-19-3

- Purity : ≥95%

- Storage : +2 to +8°C; sensitive to moisture and light .

- Toxicity : Classified as WGK 2 (aquatic hazard with long-term effects) and ADR 9 III (environmentally hazardous substance) .

The Fmoc group provides alkali-labile protection for the α-amino group, enabling selective deprotection during SPPS. Val contributes hydrophobicity and structural rigidity, while Gly enhances conformational flexibility due to its lack of a side chain .

Molecular Structure and Physicochemical Properties

The following table compares Fmoc-Val-Gly-OH with structurally related Fmoc-protected amino acids and dipeptides:

Key Observations:

- Molecular Weight: Dipeptides (e.g., this compound, Fmoc-Gly-Gly-OH) have higher molecular weights than single amino acids (e.g., Fmoc-Val-OH) due to the additional residue.

- Solubility: Single amino acids like Fmoc-Val-OH exhibit higher solubility (250 mg/mL in DMSO) compared to dipeptides, which often require optimized solvents due to increased hydrophobicity .

- Stereochemistry : D-isomers (e.g., Fmoc-D-Val-OH) are critical for studying chiral specificity in peptide interactions .

Toxicity and Handling

- This compound : Requires refrigeration (+2 to +8°C) and poses environmental risks (WGK 2) .

- Fmoc-L-Ser(O-allyl)-OH : Classified as acutely toxic (GHS Category 4) and irritant (Category 2), necessitating stringent safety protocols .

- Fmoc-His(Trt)-OH: No significant hazards reported, but enantiomeric impurities (e.g., Fmoc-D-His(Trt)-OH) must be monitored via HPLC .

Actividad Biológica

Fmoc-Val-Gly-OH, a derivative of the amino acids valine and glycine, is a compound commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protection group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under various conditions and ease of removal. This article explores the biological activity of this compound, highlighting its potential applications in biomedical research, particularly in tissue engineering and drug delivery.

Chemical Structure

This compound consists of:

- Valine (Val) : A branched-chain amino acid that plays a critical role in protein synthesis.

- Glycine (Gly) : The simplest amino acid, known for its role in flexibility within protein structures.

Synthesis Methodology

The synthesis of this compound typically involves:

- Protection of Amino Acids : The amino acids are protected using the Fmoc group to prevent unwanted reactions during synthesis.

- Coupling Reaction : The protected amino acids are coupled using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole).

- Deprotection : The Fmoc group is removed using a base such as piperidine, allowing for further reactions or purification.

Antioxidant Properties

Research has indicated that peptides derived from this compound exhibit significant antioxidant activity. A study demonstrated that these peptides can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Cell Adhesion and Migration

This compound has been incorporated into hydrogel systems that mimic extracellular matrices. These hydrogels support cell adhesion and migration, crucial for tissue engineering applications. In vitro studies showed that cells cultured on these hydrogels exhibited enhanced proliferation and differentiation compared to traditional substrates .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines revealed that this compound derivatives could selectively induce apoptosis in malignant cells while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Study 1: Peptide Hydrogel Applications

A study investigated the use of this compound in creating peptide-based hydrogels for tissue engineering. The hydrogels demonstrated:

- Mechanical Stability : Suitable for load-bearing applications.

- Biocompatibility : Supported the growth of human mesenchymal stem cells (hMSCs) without significant cytotoxicity.

- Controlled Release : Facilitated the sustained release of growth factors, promoting tissue regeneration .

Study 2: Antioxidant Activity Assessment

In another study, this compound was tested for its ability to mitigate oxidative damage in neuronal cells. Results showed that treatment with this compound significantly reduced markers of oxidative stress, suggesting its potential as a neuroprotective agent .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Cell Adhesion | Enhanced cell attachment and migration | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Table 2: Synthesis Conditions for this compound

| Step | Conditions | Notes |

|---|---|---|

| Protection | Fmoc group added using DMF | Stable under basic conditions |

| Coupling | DIC or HATU as coupling agents | High efficiency |

| Deprotection | Piperidine treatment | Complete removal of Fmoc group |

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-Val-Gly-OH, and how can coupling efficiency be optimized?

Category : Basic Research Question

Answer :

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves sequential coupling of Fmoc-Val-OH and Gly-OH residues. Key steps include:

Deprotection : Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF .

Activation : Activate Fmoc-Val-OH with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF .

Coupling : Add Gly-OH to the activated Val residue, ensuring a molar excess (2–4 equivalents) to drive reaction completion.

Monitoring : Use Kaiser or TNBS tests to confirm coupling efficiency. Incomplete reactions require recoupling with fresh reagents.

Optimization strategies include:

- Using ultrasonication to improve solubility of hydrophobic residues like Val in DMSO or DMF .

- Adjusting reaction time (30–60 minutes) and temperature (room temperature to 40°C) to minimize racemization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Category : Basic Research Question

Answer :

Characterization involves:

HPLC Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. A purity threshold of ≥98% is typical for synthetic peptides .

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. The expected mass for this compound (C₂₃H₂₆N₂O₅) is 410.47 g/mol .

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry and detects impurities. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and Val/Gly α-protons .

Q. What solvent systems are effective for dissolving this compound in SPPS, and how can solubility challenges be mitigated?

Category : Advanced Research Question

Answer :

this compound’s solubility depends on solvent polarity and residue hydrophobicity:

- Primary Solvents : DMF or DMSO are standard for SPPS due to high dissolving power .

- Co-Solvents : Add 1–5% acetic acid or 30% PEG300 to enhance solubility of hydrophobic segments .

- Ultrasonication : Apply brief sonication (5–10 minutes) to disrupt aggregates without degrading the peptide .

For persistent issues, pre-activate the amino acid in a minimal solvent volume before coupling.

Q. How can researchers resolve contradictory data on this compound stability during storage?

Category : Advanced Research Question

Answer :

Stability varies with storage conditions:

- Dry State : Store desiccated at –20°C to prevent hydrolysis of the Fmoc group and peptide backbone .

- Solution State : Prepare fresh solutions in DMSO or DMF; avoid aqueous buffers unless stabilized with 0.1% TFA .

Contradictory stability reports often arise from moisture exposure or temperature fluctuations. Always validate storage conditions using: - HPLC Reanalysis : Compare purity pre- and post-storage .

- FT-IR Spectroscopy : Monitor degradation products (e.g., free Val/Gly) via carbonyl stretch shifts .

Q. What advanced analytical methods are recommended for detecting side reactions (e.g., racemization) in this compound synthesis?

Category : Advanced Research Question

Answer :

Racemization and side reactions can be detected using:

Chiral HPLC : Employ a chiral stationary phase (e.g., Chirobiotic T) to separate D/L enantiomers of Val .

Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to confirm retention of L-configuration .

LC-MS/MS : Identify byproducts like diketopiperazines or truncated peptides via fragmentation patterns .

Mitigation strategies include:

- Lowering coupling temperatures (<25°C).

- Using racemization-suppressing additives (e.g., OxymaPure) .

Q. How can researchers validate the suitability of this compound for peptide chain elongation in complex assemblies?

Category : Advanced Research Question

Answer :

Validation involves:

Stepwise SPPS Testing : Incorporate this compound into model peptides (e.g., Val-Gly-Xaa tripeptides) and analyze coupling efficiency via MALDI-TOF .

Orthogonal Deprotection : Use photolabile or acid-labile resins to confirm compatibility with iterative synthesis cycles .

Scale-Up Consistency : Compare purity and yield across small- (0.1 mmol) and large-scale (1.0 mmol) syntheses .

Q. What methodologies are recommended for troubleshooting low yields in this compound synthesis?

Category : Advanced Research Question

Answer :

Low yields often stem from:

- Incomplete Deprotection : Increase piperidine concentration (30% v/v) or extend deprotection time (2 × 5 minutes) .

- Poor Solubility : Pre-dissolve this compound in DMF with 0.1 M HOBt to enhance reactivity .

- Side Reactions : Add 1% DIEA to suppress premature Fmoc cleavage during coupling .

Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors .

Propiedades

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMPPRIMKZLKTB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223662 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142810-19-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142810-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.